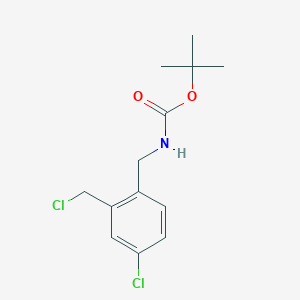
Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-chloro-2-(chloromethyl)benzylcarbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H17Cl2NO2, with a molecular weight of 255.74 g/mol. The compound features a tert-butyl group, two chlorine substituents, and a benzyl moiety, which contribute to its unique chemical reactivity and potential biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H17Cl2NO2 |
| Molecular Weight | 255.74 g/mol |
| Functional Groups | Carbamate, Chloromethyl |
| Structural Characteristics | Tert-butyl, Chlorine |
The biological activity of this compound has not been extensively studied; however, its structural similarities to other bioactive compounds suggest several potential mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, particularly proteases involved in viral replication.
- Cellular Interaction : The presence of chloromethyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Research Findings
Preliminary studies indicate that this compound may exhibit inhibitory effects on certain proteases, which are critical for viral replication. For instance, compounds with similar structures have been evaluated for their ability to inhibit the SARS-CoV-3CL protease, a target for antiviral drug development.
A notable study demonstrated that related carbamates showed significant inhibitory activity against this enzyme, leading to reduced viral replication in vitro. The IC50 values for effective inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potency in the context of viral infections .
Case Studies
- SARS-CoV Protease Inhibition : In a study focused on peptidomimetic compounds designed to inhibit the SARS-CoV 3CL protease, several structural features were identified that enhanced inhibitory activity. These findings suggest that this compound could be explored as a candidate for further development against coronaviruses .
- Antiviral Activity : Related compounds have demonstrated antiviral properties in cell-based assays against SARS-CoV-2. For example, inhibitors with similar functional groups exhibited EC50 values in the low micromolar range while maintaining low cytotoxicity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common synthetic routes involve:
- Nucleophilic Substitution : Utilizing chlorinated precursors and tert-butyl carbamate derivatives.
- Direct Chlorination : Introducing chlorine substituents on the aromatic ring under controlled conditions.
These methods highlight the versatility in synthesizing this compound and its derivatives.
Properties
IUPAC Name |
tert-butyl N-[[4-chloro-2-(chloromethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)16-8-9-4-5-11(15)6-10(9)7-14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDCKGOENPVAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














